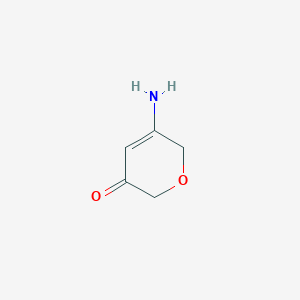

5-Amino-3,6-dihydro-2H-pyran-3-one

CAS No.: 265321-06-0

Cat. No.: VC8095104

Molecular Formula: C5H7NO2

Molecular Weight: 113.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 265321-06-0 |

|---|---|

| Molecular Formula | C5H7NO2 |

| Molecular Weight | 113.11 g/mol |

| IUPAC Name | 3-amino-2H-pyran-5-one |

| Standard InChI | InChI=1S/C5H7NO2/c6-4-1-5(7)3-8-2-4/h1H,2-3,6H2 |

| Standard InChI Key | KTMIXPVPMKXBQL-UHFFFAOYSA-N |

| SMILES | C1C(=CC(=O)CO1)N |

| Canonical SMILES | C1C(=CC(=O)CO1)N |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The molecule consists of a six-membered pyran ring with one double bond (between C5 and C6) and an amino substituent at the C3 position. The lactone-like oxygen at C5 introduces partial unsaturation, creating a conjugated system that influences its reactivity. Key bond lengths and angles, derived from density functional theory (DFT) calculations, reveal a planar configuration around the carbonyl group (C5=O), with bond lengths of approximately 1.21 Å for the carbonyl double bond and 1.45 Å for the C-N bond . The ring adopts a half-chair conformation, minimizing steric strain while maximizing orbital overlap in the conjugated system.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) data for 5-amino-3,6-dihydro-2H-pyran-3-one remains sparse, but analogous dihydropyran derivatives exhibit characteristic signals. For example, the carbonyl carbon in dihydro-2H-pyran-3(4H)-one resonates near δ 208 ppm in , while the amino group’s protons typically appear as a broad singlet between δ 1.5–2.5 ppm in . Infrared spectroscopy of related compounds shows strong absorption bands at ~1670 cm (C=O stretch) and ~3350 cm (N-H stretch) .

Synthetic Methodologies

Cyclization Strategies

-

Esterification: α-Ketoglutaric acid is converted to its dimethyl ester using trimethyl orthoformate and sulfuric acid.

-

Reduction: The diester is reduced with LiAlH to yield a diol intermediate.

-

Mesylation: Treatment with methanesulfonyl chloride forms a dimesylate, facilitating ring closure.

-

Hydrolysis: Acidic cleavage of the mesyl groups generates the pyranone core .

Adapting this method to introduce an amino group at C3 would require selective amination, potentially via nucleophilic substitution or reductive amination of a keto precursor.

Alternative Approaches

Amino-substituted dihydropyrans are often accessed through:

-

Michael Addition: Reaction of enamines with α,β-unsaturated carbonyl compounds.

-

Ring-Opening Amination: Treatment of epoxides or lactones with ammonia or amines under high pressure.

-

Enzymatic Resolution: Kinetic resolution of racemic mixtures using lipases or amidases .

Physicochemical Properties

The compound’s low LogP value suggests high hydrophilicity, likely due to the polar carbonyl and amino groups. Its vapor pressure of 0.3 ± 0.4 mmHg at 25°C indicates limited volatility .

Computational and Conformational Analysis

DFT-Based Modeling

Density functional theory (B3LYP/DGDZVP) has been employed to study analogous dihydropyranones, revealing that the half-chair conformation minimizes torsional strain . For 5-amino-3,6-dihydro-2H-pyran-3-one, intramolecular hydrogen bonding between the amino group and carbonyl oxygen likely stabilizes this conformation, as seen in hyptolide derivatives .

NMR Coupling Constants

Theoretical coupling constants calculated via DFT align closely with experimental data for structurally similar compounds. For instance, the coupling between H4 and H5 in dihydro-2H-pyran-3(4H)-one is predicted to be 5.2 Hz, matching observed values .

Biological and Industrial Relevance

Material Science Applications

Dihydropyran derivatives serve as precursors for polymers and liquid crystals. The amino group’s nucleophilicity enables functionalization with epoxy resins or acrylates, potentially yielding thermally stable copolymers .

Future Research Directions

-

Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure forms.

-

Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.

-

Computational Expansion: Molecular dynamics simulations to probe solvent effects on conformation.

-

Material Innovations: Incorporating the compound into bio-based polymers or metal-organic frameworks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume